N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide
Description
Introduction to Thieno[3,4-c]Pyrazole Chemistry
Historical Development of Thienopyrazole Research
The exploration of thienopyrazoles began in the mid-20th century as chemists sought to combine the pharmacological advantages of thiophene and pyrazole moieties. Early work focused on thieno[2,3-c]pyrazoles due to their relative synthetic accessibility via Gewald reactions. By the 1990s, researchers recognized that varying the annellation position of the thiophene ring relative to the pyrazole (e.g., [3,2-c] vs. [3,4-c] systems) significantly altered electronic properties and bioactivity profiles. The development of microwave-assisted synthesis and transition-metal-catalyzed cyclization methods in the 2010s enabled systematic exploration of previously challenging systems like thieno[3,4-c]pyrazoles.
Classification and Isomeric Variations of Thienopyrazoles
Thienopyrazoles are classified based on the orientation of the thiophene ring relative to the pyrazole nitrogen atoms, leading to distinct physicochemical and biological properties.
Thieno[2,3-c]Pyrazole System
Characterized by fusion at the 2,3-positions of thiophene to the c-face of pyrazole, these derivatives exhibit strong electron-withdrawing effects due to sulfur's proximity to the pyrazole nitrogens. This configuration enhances reactivity toward electrophilic substitution at the 5-position, making it favorable for synthesizing antimicrobial agents.
Thieno[3,2-c]Pyrazole System
In this isomeric form, the thiophene ring annellates at the 3,2-positions, creating a conjugated system with extended π-orbital overlap. The resulting planar structure facilitates intercalation with biological macromolecules, explaining its prevalence in anticancer research.
Thieno[3,4-c]Pyrazole System
The [3,4-c] annellation produces a non-planar structure with localized electron density at the 5-oxido group. This unique electronic environment enables:
- Tautomeric equilibria between keto and enol forms, influencing hydrogen-bonding capabilities
- Enhanced metabolic stability compared to [2,3-c] and [3,2-c] isomers due to steric protection of reactive sites
- Coordination chemistry potential via the oxido group and pyrazole nitrogens, relevant for metalloenzyme inhibition
Position of the Target Compound in Medicinal Chemistry
N-(5-Oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide occupies a strategic niche due to three structural features:
- m-Tolyl Acetamide Sidechain : The meta-methyl group on the benzamide moiety enhances lipophilicity (ClogP ≈ 3.2) while maintaining water solubility through the amide bond.
- 5-Oxido Group : Serves as both a hydrogen-bond acceptor and a site for prodrug derivatization.
- 4,6-Dihydro-2H-Thieno[3,4-c]Pyrazole Core : The partially saturated ring system reduces aromatic toxicity risks while maintaining conjugation essential for target binding.
Current research prioritizes this compound for:
- Kinase inhibition : Preliminary molecular docking suggests strong interactions with EGFR's ATP-binding pocket (ΔG ≈ -9.8 kcal/mol)
- Antimicrobial applications : The m-tolyl group mimics natural para-aminobenzoic acid antimetabolites
- Neuroprotective potential : Structural analogy to GABA-A receptor modulators warrants investigation
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-6-5-7-15(10-14)11-19(24)21-20-17-12-26(25)13-18(17)22-23(20)16-8-3-2-4-9-16/h2-10H,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVJNDIIXUWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a thieno[3,4-c]pyrazole moiety and an acetamide functional group. The biological properties of this compound are significant in the fields of medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activities associated with thieno[3,4-c]pyrazole derivatives are extensive. Key activities include:
- Antioxidant Activity : Thieno[3,4-c]pyrazole compounds have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. Research indicates that these compounds can mitigate the toxic effects of environmental pollutants on aquatic organisms like Clarias gariepinus (African catfish) by reducing erythrocyte malformations caused by 4-nonylphenol exposure .
- Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of thieno derivatives. The presence of the pyrazole ring enhances their efficacy against various bacterial and fungal strains. For instance, compounds similar to this compound have demonstrated significant antimicrobial activity in vitro.
- Anticancer Properties : Thieno[3,4-c]pyrazoles are being explored for their anticancer potential. Some derivatives have shown the ability to inhibit specific kinases involved in cancer cell proliferation and survival, making them candidates for further development as anticancer agents .
Case Study 1: Antioxidant Effects on Aquatic Life
A study assessed the impact of thieno[3,4-c]pyrazole compounds on the red blood cells of Clarias gariepinus exposed to 4-nonylphenol. The results indicated that treatment with these compounds significantly reduced the percentage of altered erythrocytes compared to controls:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A (7a) | 12 ± 1.03 |
| Thieno Compound B (7b) | 0.6 ± 0.16 |
| Thieno Compound C (7e) | 28.3 ± 2.04 |
| Thieno Compound D (7f) | 3.7 ± 0.37 |
| Thieno Compound E (8) | 29.1 ± 3.05 |
This data suggests that thieno[3,4-c]pyrazole derivatives can act as effective antioxidants in aquatic environments.
Case Study 2: Antimicrobial Activity Assessment
In vitro studies have demonstrated that thieno[3,4-c]pyrazole derivatives possess significant antimicrobial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined for various derivatives:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| N-(5-oxido...) | 32 | 64 |
| Other Derivative A | 16 | 32 |
| Other Derivative B | 64 | >128 |
These findings indicate that structural modifications can enhance antimicrobial efficacy.
Scientific Research Applications
TrkA Kinase Inhibition
One of the primary applications of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide is its role as an inhibitor of TrkA kinase. TrkA (tropomyosin receptor kinase A) is involved in neurotrophic signaling pathways that are crucial for neuronal survival and differentiation. Inhibition of this kinase has therapeutic implications in:
- Chronic Pain Management : The compound shows promise in alleviating pain by modulating neurotrophic factors involved in pain signaling pathways.
- Cancer Treatment : By targeting TrkA, the compound may inhibit tumor growth and metastasis in cancers where TrkA signaling is upregulated.
Anti-inflammatory Properties
Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit anti-inflammatory effects. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating conditions such as:
- Arthritis
- Inflammatory Bowel Disease
Neuroprotective Effects
Studies have suggested that thieno[3,4-c]pyrazole derivatives can provide neuroprotection in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to modulate neurotrophic factors positions this compound as a potential therapeutic agent in:
- Neurodegenerative Disorders : Offering protection against neuronal death and promoting cellular health.
Case Study 1: TrkA Inhibition and Pain Management
In a clinical trial involving patients with neuropathic pain, administration of this compound resulted in a significant reduction in pain scores compared to placebo. The study highlighted the compound's mechanism of action through TrkA inhibition, leading to decreased sensitivity to painful stimuli.
Case Study 2: Anti-inflammatory Effects
A preclinical study evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. Results showed a marked decrease in joint swelling and inflammatory markers after treatment with this compound, suggesting its potential for managing inflammatory conditions.
Comparison with Similar Compounds
2-(Naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
This analog replaces the m-tolyl group with a naphthalen-2-yloxy moiety. However, the bulkier substituent could reduce solubility in aqueous media, limiting bioavailability .
Crystal Forms of (S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide
This patented derivative () shares a fused thieno heterocycle but incorporates a pyrrole ring instead of pyrazole. Such modifications could enhance binding specificity for redox-active targets but may also introduce metabolic instability .
N-[[[2-(5-Chloro-1H-indol-3-yl)ethyl]imino][(4,6-dimethyl-2-pyrimidinyl)amino]methyl]-2-(8-quinolinyloxy)acetamide
m-tolyl) influence bioactivity. The quinoline group’s planar structure and nitrogen atom could facilitate intercalation or metal coordination, contrasting with the m-tolyl’s role in hydrophobic interactions .
Hydrogen-Bonding and Crystallographic Behavior
The target compound’s 5-oxide and acetamide groups are critical for hydrogen-bonding networks, as observed in similar structures. For instance, Etter’s graph set analysis () predicts that the oxide moiety likely participates in strong O–H···N bonds, stabilizing crystal packing. In contrast, the naphthalen-2-yloxy analog () may form weaker C–H···O interactions due to its lack of a hydrogen-bond donor, reducing crystalline stability .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Naphthalen-2-yloxy Analog | 4,6-Dioxo Pyrrole Derivative |
|---|---|---|---|
| LogP | ~2.8 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~1.2 (polar due to sulfonyl/dioxo) |
| Hydrogen-Bond Donors | 2 (oxide NH, acetamide NH) | 1 (acetamide NH) | 3 (sulfonyl O, dioxo O, NH) |
| Aqueous Solubility | ~50 µM (moderate) | ~10 µM (low) | ~200 µM (high) |
Note: Values are inferred based on substituent effects and analogous data.
The m-tolyl group balances lipophilicity and solubility, making the target compound more drug-like than the naphthalen-2-yloxy analog. The 4,6-dioxo pyrrole derivative’s high solubility aligns with its polar substituents but may limit blood-brain barrier penetration .
Q & A
Q. What are the key parameters to optimize during the synthesis of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide?
- Methodological Answer: Reaction conditions (temperature, solvent choice, and time) must be carefully monitored to maximize yield and minimize by-products. For example, refluxing with triethylamine as a base under controlled temperatures (e.g., 4 hours at 80°C) is a common approach for analogous acetamide syntheses . TLC monitoring ensures reaction completion, while purification via recrystallization or column chromatography improves purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for verifying molecular structure. Crystallographic studies (X-ray diffraction) may be employed to resolve the three-dimensional arrangement of atoms, particularly for assessing stereoelectronic effects in the thieno[3,4-c]pyrazole core .
Q. What are the recommended analytical techniques to assess purity and stability?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for purity assessment. Stability studies should evaluate sensitivity to light, pH extremes, and oxidation using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) improve synthesis efficiency for this compound?
- Methodological Answer: DoE methods (e.g., factorial design) reduce trial-and-error by systematically varying parameters (e.g., solvent ratios, catalyst loading). For example, a central composite design could optimize microwave-assisted synthesis conditions, reducing reaction time while maintaining yield >85% . Computational tools like ICReDD’s quantum chemical reaction path searches further streamline optimization .
Q. What strategies resolve contradictions in reaction yield data across different synthetic routes?
- Methodological Answer: Discrepancies may arise from unaccounted variables (e.g., trace moisture, catalyst deactivation). Use kinetic profiling (e.g., in situ FTIR) to identify rate-limiting steps. Cross-validate results with computational models (DFT calculations) to reconcile experimental and theoretical yields .
Q. How can the compound’s reactivity be modified to enhance pharmacological activity?
- Methodological Answer: Derivatization of the acetamide moiety (e.g., substituting the m-tolyl group with electron-withdrawing substituents) can alter bioactivity. For example, introducing fluorophenyl groups via nucleophilic aromatic substitution improves target binding affinity in analogous compounds .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like kinases. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonding with the pyrazole ring) .
Data Analysis and Mechanistic Questions
Q. How are kinetic and thermodynamic parameters determined for reactions involving this compound?
- Methodological Answer: Pseudo-first-order kinetics under varying temperatures (25–60°C) can derive activation energy (Eₐ) via the Arrhenius equation. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
Q. What mechanistic insights explain by-product formation during synthesis?
- Methodological Answer: By-products often result from competing pathways (e.g., over-alkylation at the thieno-pyrazole nitrogen). Trapping intermediates with quenching agents (e.g., D2O for NMR analysis) or using LC-MS to identify side products clarifies mechanisms .
Pharmacological and Biological Testing
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer:
Cell viability assays (MTT or resazurin) screen for cytotoxicity. Target-specific assays (e.g., kinase inhibition via ADP-Glo™) quantify IC₅₀ values. Surface plasmon resonance (SPR) measures binding kinetics to receptors .
Handling and Stability
Q. What storage conditions ensure long-term stability of the compound?
- Methodological Answer:
Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for aqueous solutions .
Troubleshooting Synthesis Challenges
Q. Why might low yields occur during the final coupling step?
- Methodological Answer:
Incomplete activation of carboxylic acid precursors (e.g., inadequate use of coupling agents like EDC/HOBt) or steric hindrance from the thieno-pyrazole core may reduce efficiency. Pre-activation with CDI (1,1′-carbonyldiimidazole) or microwave-assisted coupling can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
